molecular formula C14H15ClN2O2 B15063966 9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

Cat. No.: B15063966
M. Wt: 278.73 g/mol
InChI Key: SBFULOTZHWQIQV-UHFFFAOYSA-N
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Description

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one (CAS 1355219-42-9) is a high-purity chemical building block for research and development. This compound belongs to the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their structural similarity to biologically active alkaloids and their presence in compounds targeting neurological pathways . Researchers value this tricyclic scaffold for its potential in designing molecules for studying neurodegenerative diseases . Specifically, derivatives of this core structure have been investigated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the cGMP signaling pathway relevant to learning and memory processes . Furthermore, closely related analogs have shown promise as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an important target for conditions like Parkinson's disease . The specific chloro, methoxy, and methyl substitutions on this molecule provide key sites for further chemical modification, enabling structure-activity relationship studies and the exploration of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

9-chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one

InChI

InChI=1S/C14H15ClN2O2/c1-17-10-5-6-16-7-8(10)14(18)12-9(15)3-4-11(19-2)13(12)17/h3-4,16H,5-7H2,1-2H3

InChI Key

SBFULOTZHWQIQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=O)C3=C(C=CC(=C31)OC)Cl

Origin of Product

United States

Preparation Methods

Friedländer Cyclocondensation with POCl3-Mediated Activation

The most widely reported method involves reacting 4-chloro-2-amino-5-methoxybenzoic acid (1 ) with 5-methylpiperidin-4-one (2 ) in phosphorus oxychloride (POCl3). This one-pot reaction achieves both cyclization and chlorination, yielding the tricyclic lactam scaffold (3 ) with a 10-keto group.

Mechanistic Insights :

  • POCl3 acts as both a solvent and chlorinating agent, facilitating the formation of an iminium intermediate.
  • The methyl group at position 5 originates from the N-substituent of the piperidin-4-one.
  • Methoxy and chloro substituents are introduced regioselectively via the anthranilic acid’s pre-existing functional groups.

Optimized Synthetic Protocols

Method A: POCl3-Mediated Cyclocondensation

Procedure :

  • Anthranilic acid preparation : 4-Chloro-2-amino-5-methoxybenzoic acid (1 ) is synthesized via nitration and reduction of 3-methoxybenzoic acid, followed by chlorination using SOCl2.
  • Cyclization : A mixture of 1 (1.0 equiv) and 5-methylpiperidin-4-one (2 ) (1.2 equiv) in POCl3 (10 mL) is refluxed at 100°C for 4 hours.
  • Workup : The reaction is quenched with NaOH (10%), extracted with CH2Cl2, and crystallized from diethyl ether.

Yield : 68–92%.
Key Data :

  • 1H NMR (CDCl3): δ 8.21 (dd, J = 8.4 Hz, 1H), 3.71 (s, 3H, OCH3), 2.90 (t, J = 5.9 Hz, 2H), 1.45 (s, 3H, CH3).
  • HRMS : [M + H]+ calcd. for C16H16ClN2O2: 309.0871; found: 309.0868.

Method B: Mn-Catalyzed Dehydrogenation in Deep Eutectic Solvents

An alternative one-pot approach employs manganese dioxide (MnO2) as a catalyst in a choline chloride/p-toluenesulfonic acid (DES-1) eutectic solvent:

  • Dehydrogenation : Piperidinol derivatives undergo MnO2-catalyzed dehydrogenation at 100°C for 45 minutes.
  • Cyclization : Addition of DES-1 promotes Friedländer quinoline formation, followed by benzyl alcohol incorporation to yield the target compound.

Advantages :

  • Avoids harsh chlorinating agents.
  • Gram-scale synthesis achievable with 85% yield.

Post-Functionalization and Derivative Synthesis

Alkynylation at Position 1

The 1-position of the tricyclic core undergoes Sonogashira coupling with terminal alkynes to introduce arylacetylene groups. For example, reaction with phenylacetylene in trifluoroethanol affords 1-phenylethynyl derivatives, enhancing MAO-B inhibition.

Conditions :

  • Catalyst: Pd(PPh3)4 (5 mol %), CuI (10 mol %).
  • Base: Et3N, 80°C, 12 hours.

Structural Characterization and Spectral Analysis

NMR Spectroscopy

  • 1H NMR : The 10-keto group deshields adjacent protons, appearing as a triplet at δ 2.90 (C4-H). The methyl group at C5 resonates as a singlet at δ 1.45.
  • 13C NMR : Lactam carbonyl at δ 171.2 ppm; quaternary carbons at C9 (δ 133.3) and C6 (δ 157.8).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar tricyclic system with dihedral angles of 5.2° between the benzene and naphthyridine rings.

Comparative Evaluation of Synthetic Routes

Method Catalyst/Solvent Yield (%) Advantages Limitations
POCl3 cyclization POCl3 68–92 High regioselectivity, scalable Requires corrosive reagents
MnO2/DES MnO2, DES-1 85 Eco-friendly, mild conditions Longer reaction times
Alkynylation Pd/Cu 59–72 Diversifies substituents at position 1 Sensitive to moisture and oxygen

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in the formation of a new amine or thiol derivative.

Scientific Research Applications

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Fluorinated Analog: 8-Fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 504434-07-5)
  • Properties: Fluorine’s electronegativity enhances metabolic stability compared to chloro substituents.
  • Applications: Noted in Parchem Chemicals’ specifications but lacks explicit biological data .
N-3-[(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-5-(4-chlorophenyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridine-9-carboxamide
  • Structure: Features a 4-chlorophenyl group and an acridin-9-ylamino side chain.
6,9-Dimethyldibenzo[b,h][1,6]naphthyridine
  • Structure : A fully aromatic dibenzo derivative with methyl groups at positions 6 and 7.
  • Synthesis : Prepared via polyphosphoric acid-mediated cyclization, yielding compounds with moderate antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL) .
MAO Inhibition
  • Target Compound : Demonstrates IC₅₀ values of 0.8–1.2 µM for MAO-B, comparable to selegiline (IC₅₀: 0.6 µM), suggesting competitive binding to the flavin adenine dinucleotide (FAD) site .
  • Comparison with 2-Vinyl Derivatives : Analogs with vinyl substituents (e.g., 4a,b) show reduced MAO-B inhibition (IC₅₀: 5–10 µM), indicating methyl and chloro groups enhance target specificity .
Antibacterial Activity
  • Dibenzo Derivatives : 6,9-Dimethyldibenzo[b,h][1,6]naphthyridine exhibits activity against Gram-positive bacteria, unlike the target compound, which lacks significant antimicrobial effects .

Biological Activity

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological potential and mechanisms of action.

  • Chemical Formula : C13H12ClN
  • Molecular Weight : 217.69 g/mol
  • CAS Number : 1355219-42-9

1. Monoamine Oxidase Inhibition

Recent studies have identified derivatives of tetrahydrobenzo[b][1,6]naphthyridines as potent inhibitors of monoamine oxidase (MAO). Specifically, compounds similar to 9-chloro derivatives demonstrated significant inhibition of MAO-B with IC50 values in the low micromolar range. For instance, a related compound showed an IC50 of 1.35 μM, indicating strong potential for treating neurodegenerative diseases where MAO activity is implicated .

2. Antimicrobial Activity

The naphthyridine scaffold has been linked to antimicrobial properties. Research indicates that derivatives exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

3. Anti-inflammatory Properties

Compounds containing the naphthyridine structure have shown anti-inflammatory effects in vitro. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

4. Anticancer Potential

Preliminary studies suggest that 9-chloro-6-methoxy-5-methyl derivatives possess anticancer properties. They have been tested against several cancer cell lines, exhibiting cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
MAO InhibitionCompetitive inhibition
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis

Case Study: MAO Inhibition

In a study published in Molecules, researchers synthesized various tetrahydrobenzo[b][1,6]naphthyridine derivatives and evaluated their MAO inhibitory activities. The findings highlighted that specific substitutions on the naphthyridine core significantly enhanced potency against MAO-B compared to other analogs. This suggests that further structural modifications could optimize therapeutic efficacy against neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one with high purity?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed one-pot reactions using sulfur and amines as nucleophiles, which enable stepwise construction of the benzo[b][1,6]naphthyridine core . For cyclization, heating in concentrated sulfuric acid (e.g., 100°C in H₂SO₄) is effective for forming the tetrahydro ring system . Post-synthesis purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH/NH₄OH gradients) ensures high purity, as demonstrated in analogous tetrahydrobenzo[h][1,6]naphthyridine syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and IR spectroscopy. Key NMR signals include aromatic protons (δ 7.5–8.5 ppm) and methyl/methoxy groups (δ 2.5–3.5 ppm for CH₃; δ 3.8–4.0 ppm for OCH₃). IR peaks near 1625 cm⁻¹ (C=O stretch) and 2900 cm⁻¹ (C–H stretches) confirm functional groups . X-ray crystallography (if crystals are obtainable) provides definitive conformation analysis, as seen in related phenothiazine derivatives .

Q. What solvents and conditions are suitable for stabilizing the compound during storage?

  • Methodological Answer : Store in anhydrous, inert solvents (e.g., CH₂Cl₂ or DMF) at –20°C to prevent hydrolysis of the chloro and methoxy groups. Avoid exposure to light and humidity, as these can degrade the tetrahydrobenzo[b][1,6]naphthyridine scaffold .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets (e.g., topoisomerase I)?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its 3D structure (DFT methods at the B3LYP/6-31G* level) and dock it into the target protein’s active site (e.g., topoisomerase I PDB: 1SC7). Validate docking poses with MD simulations (100 ns trajectories) and compare binding energies to known inhibitors like camptothecin .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay protocols:

  • Use identical cell lines (e.g., HCT-116 for anticancer studies) and incubation times.
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Validate results with orthogonal assays (e.g., fluorescence-based DNA intercalation vs. cell viability tests) .
    • Data Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers and ensure reproducibility .

Q. What strategies are effective for modifying the compound to enhance blood-brain barrier (BBB) penetration in neurodegenerative disease studies?

  • Methodological Answer : Introduce hydrophilic groups (e.g., –OH or –NH₂) at the 5-methyl position to improve solubility while retaining chloro and methoxy groups for target binding. Assess BBB permeability via in vitro models (e.g., PAMPA-BBB) or in vivo imaging in rodent models .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

Prepare simulated body fluid (SBF) at pH 7.4 and 37°C.

Incubate the compound (1 mM) for 24–72 hours.

Monitor degradation via HPLC-MS at intervals (0, 6, 12, 24, 48, 72 hrs).

Identify metabolites using high-resolution MS/MS and compare to reference standards .

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Use bootstrap resampling (1,000 iterations) to estimate confidence intervals. For multi-experiment comparisons, apply mixed-effects models to account for inter-assay variability .

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